molecular formula C14H13NO4 B5284148 beta-Benzamido-beta-[2-furyl]propionic acid

beta-Benzamido-beta-[2-furyl]propionic acid

Cat. No.: B5284148
M. Wt: 259.26 g/mol
InChI Key: CAKAFIPQXDZUHV-UHFFFAOYSA-N
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Description

beta-Benzamido-beta-[2-furyl]propionic acid: is an organic compound that features a benzamido group and a furan ring attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Benzamido-beta-[2-furyl]propionic acid typically involves multi-step organic reactions. One common method includes the acylation of a furan derivative followed by amide formation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as ultrasonic processes and nanozeolite catalysts. These methods are designed to enhance the efficiency and yield of the synthesis while minimizing energy consumption .

Chemical Reactions Analysis

Types of Reactions: beta-Benzamido-beta-[2-furyl]propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

beta-Benzamido-beta-[2-furyl]propionic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of beta-Benzamido-beta-[2-furyl]propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

  • beta-Benzamido-beta-[2-thienyl]propionic acid
  • beta-Benzamido-beta-[2-pyridyl]propionic acid
  • beta-Benzamido-beta-[2-phenyl]propionic acid

Comparison: Compared to these similar compounds, beta-Benzamido-beta-[2-furyl]propionic acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-benzamido-3-(furan-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-13(17)9-11(12-7-4-8-19-12)15-14(18)10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKAFIPQXDZUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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